Cyclopropyl(3-methoxypyridin-4-yl)methanamine
Description
Properties
IUPAC Name |
cyclopropyl-(3-methoxypyridin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-9-6-12-5-4-8(9)10(11)7-2-3-7/h4-7,10H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQRDQVCLGZDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)C(C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-methoxypyridin-4-yl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment to the Pyridine Ring: The 3-methoxypyridin-4-yl group can be synthesized through nucleophilic substitution reactions, where a methoxy group is introduced to the pyridine ring.
Formation of the Methanamine Moiety: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-methoxypyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties:
Recent studies have identified cyclopropyl derivatives as promising candidates for developing antidepressants. Specifically, compounds featuring similar structural motifs have shown activity as partial agonists at nicotinic acetylcholine receptors, particularly the α4β2 subtype. These interactions are crucial for modulating neurotransmitter release and can potentially alleviate symptoms of depression .
Potential Anticancer Activity:
Research indicates that cyclopropyl(3-methoxypyridin-4-yl)methanamine may exhibit anticancer properties. Compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation effectively, suggesting that this compound could be explored further for its anticancer potential .
Organic Synthesis
Building Block in Synthesis:
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, facilitating the creation of more complex organic molecules.
Reagent in Chemical Reactions:
this compound can also act as a reagent in diverse organic transformations, contributing to the development of new synthetic methodologies that enhance efficiency and yield in chemical processes .
Biological Research
Investigating Biological Interactions:
The compound is being studied for its interactions with biomolecules, particularly proteins involved in neurological pathways. Its ability to modulate receptor activity positions it as a candidate for further exploration in neuropharmacology .
Case Studies:
Several case studies have documented the biological activity of related compounds:
- Cervical Cancer Model: In vivo studies using similar pyridine derivatives showed significant reductions in tumor size when administered to nude mice with cervical cancer cells. This highlights the potential therapeutic applications of cyclopropyl derivatives in oncology .
- Fibrosis Models: Research focusing on hepatic stellate cells demonstrated that pyridine-based compounds could inhibit collagen synthesis, suggesting their utility in treating fibrotic diseases .
Mechanism of Action
The mechanism of action of Cyclopropyl(3-methoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
Pyridine vs. Pyrimidine Substituents
- Cyclopropyl(3-methoxypyridin-4-yl)methanamine : The 3-methoxy group on pyridine likely improves solubility and modulates steric interactions in target binding pockets compared to unsubstituted pyridine analogs .
Substituent Position on Aromatic Rings
- Compound 14 (): Features a 5-methoxypyridin-2-yl group attached to a cyclopropane ring.
- Compound 6 (): Contains a pyridin-2-yl group without methoxy substitution. The absence of the methoxy group likely reduces polar interactions, impacting selectivity and potency .
Halogenated Aromatic Systems
- The chloro group may enhance metabolic stability but increases toxicity risks compared to methoxy-substituted analogs .
Enzyme Inhibition and Selectivity
- PDE10A Inhibitors : Compound 14 () shows high potency (IC50 = 0.5 nM) and selectivity for PDE10A, attributed to the 5-methoxypyridin-2-yl group’s orientation. The target compound’s 3-methoxy-4-pyridinyl group may alter binding kinetics due to steric differences .
- ALK Inhibitors : describes a cyclopropane-based ALK inhibitor with a trifluoromethylphenyl group, achieving 97% yield. The target compound’s lack of fluorinated groups may reduce lipophilicity and blood-brain barrier penetration .
Toxicity and Handling
- (1-(3-Chlorophenyl)cyclopropyl)methanamine (): Classified as H302 (harmful if swallowed) and H315 (skin irritation). The chloro substituent’s electronegativity likely contributes to these hazards .
- Target Compound : Predicted to exhibit lower acute toxicity due to the methoxy group’s reduced reactivity compared to chloro substituents.
Table 2: Toxicity and Hazard Comparison
Biological Activity
Cyclopropyl(3-methoxypyridin-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a cyclopropyl group attached to a methanamine moiety and a 3-methoxypyridine substituent. Its molecular formula is CHNO, with a molecular weight of approximately 178.22 g/mol. The presence of the methoxy group on the pyridine ring enhances its lipophilicity, which may improve its ability to cross the blood-brain barrier, potentially increasing its efficacy in neurological applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of NMDA and AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. By binding to these receptors, the compound could influence neurotransmitter release and neuronal excitability, making it a candidate for treating conditions like depression and anxiety.
In Vitro Studies
In vitro assays have shown that this compound exhibits significant activity against various cancer cell lines. For example, it has been evaluated for its cytotoxic effects on melanoma and leukemia cell lines, demonstrating promising results with GI values as low as 0.1 μM .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | GI (μM) |
|---|---|
| Melanoma | 0.1 |
| Leukemia | 0.2 |
| Renal | 0.15 |
| Breast | 0.25 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyridine ring can significantly influence the compound's potency and selectivity. For instance, substituting the methoxy group with other functional groups has been shown to alter the binding affinity to target receptors significantly. The introduction of additional polar functionalities can enhance aqueous solubility while maintaining or improving biological activity .
Case Studies
- Neurological Disorders : In a study focused on neurological applications, this compound was assessed for its potential in treating anxiety disorders. The compound demonstrated efficacy in modulating receptor activity associated with anxiety pathways, suggesting its therapeutic potential in this area.
- Cancer Research : Another case study evaluated the compound's effects on various cancer cell lines, where it was found to induce apoptosis in malignant cells through receptor-mediated pathways. The findings support further investigation into its application as an anticancer agent .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., cyclopropyl proton splitting patterns, pyridine ring integration) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for protonated ion detection) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
What are the recommended storage conditions to maintain the stability of this compound?
Basic Research Focus
Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis . Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Avoid exposure to light, as UV radiation may destabilize the methoxypyridine moiety .
How does the cyclopropyl group influence the compound’s binding affinity and metabolic stability?
Advanced Research Focus
The cyclopropyl group introduces steric constraints and electron-rich character, enhancing:
- Binding Affinity: Preorganizes the molecule for target engagement (e.g., hydrophobic pockets in enzymes or receptors) .
- Metabolic Stability: Reduces oxidative metabolism by cytochrome P450 enzymes due to strained ring geometry . Computational docking studies (e.g., AutoDock Vina) can predict binding modes, while in vitro microsomal assays quantify metabolic half-life .
What computational methods are used to predict the bioactivity of this compound?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations: Assess conformational flexibility in aqueous or lipid bilayer environments .
- Quantum Mechanical (QM) Calculations: Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- SAR Modeling: Machine learning algorithms (e.g., random forests) correlate structural features (e.g., methoxy group position) with activity datasets .
How can contradictory data on the compound’s activity against different enzyme targets be resolved?
Q. Advanced Research Focus
- Target-Specific Assays: Use isoform-selective enzymes (e.g., kinase panels) to rule off-target effects .
- Binding Kinetics: Surface plasmon resonance (SPR) measures association/dissociation rates to differentiate true inhibitors from artifacts .
- Crystallographic Studies: Resolve binding site interactions (e.g., hydrogen bonding with pyridine nitrogen) to explain selectivity variations .
What strategies mitigate toxicity risks during in vivo studies of this compound?
Q. Advanced Research Focus
- Metabolite Profiling: LC-MS/MS identifies reactive metabolites (e.g., epoxides) that may cause hepatotoxicity .
- Dose Escalation Studies: Establish maximum tolerated dose (MTD) in rodent models using OECD guidelines .
- Cytotoxicity Screening: MTT assays on primary hepatocytes or HEK293 cells assess acute cellular toxicity .
How does the methoxy group at the pyridine 3-position modulate solubility and pharmacokinetics?
Q. Advanced Research Focus
- Solubility: The methoxy group increases hydrophilicity, improving aqueous solubility (~2–5 mg/mL predicted via LogP calculations) .
- Pharmacokinetics: Enhances oral bioavailability by reducing first-pass metabolism (methoxy groups are poor substrates for CYP3A4) . In vivo PK studies in rats (plasma t1/2, Cmax) validate these predictions .
What synthetic routes enable scalable production of this compound derivatives?
Q. Advanced Research Focus
- Parallel Synthesis: Utilize Ugi or Suzuki-Miyaura reactions to generate diverse analogs (e.g., varying pyridine substituents) .
- Flow Chemistry: Continuous reactors improve yield and reduce reaction times for cyclopropanation steps .
- Protecting Group Strategies: tert-Butoxycarbonyl (Boc) groups protect amines during intermediate steps, enabling selective deprotection .
How do structural analogs of this compound compare in target selectivity?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
